

dealing with inhibitory contaminants in SAMS Peptide assay

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SAMS Peptide

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Technical Support Center: SAMS Peptide Assay

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues encountered during the SAMS (HMRSAMSGHLVKRR) Peptide assay for measuring AMP-activated protein kinase (AMPK) activity.

Frequently Asked Questions (FAQs)

Q1: What is the **SAMS Peptide** assay and what is it used for?

The **SAMS Peptide** assay is a highly specific and sensitive method used to measure the activity of AMP-activated protein kinase (AMPK).[1][2] The **SAMS peptide** is a synthetic substrate derived from acetyl-CoA carboxylase that is specifically phosphorylated by AMPK.[1][2][3] This assay is crucial for studying cellular energy homeostasis, as AMPK is a central regulator of this process.[4][5] It is widely used in basic research and drug discovery to screen for activators and inhibitors of AMPK.

Q2: What are the common causes of low or no signal in my **SAMS Peptide** assay?

Low or no signal in a **SAMS Peptide** assay can stem from several factors:

- Inactive AMPK: The enzyme may have lost activity due to improper storage or handling.

- Sub-optimal Assay Conditions: Incorrect buffer pH, temperature, or incubation time can hinder the kinase reaction.
- Degraded Reagents: ATP or the **SAMS peptide** may have degraded.
- Presence of Inhibitory Contaminants: Substances in your sample may be inhibiting the AMPK enzyme.
- Insufficient Analyte Concentration: The concentration of AMPK in your sample may be too low to detect.^[6]

Q3: How should I interpret my **SAMS Peptide** assay results?

The results of a **SAMS Peptide** assay are typically measured by the amount of radiolabeled phosphate incorporated into the **SAMS peptide** over time. This is often quantified using a scintillation counter and expressed in counts per minute (CPM) or converted to specific activity (e.g., pmol/min/mg).

- High Signal/CPM: Indicates high AMPK activity.
- Low Signal/CPM: Suggests low AMPK activity.
- No Signal: Could indicate inactive enzyme, a potent inhibitor, or a problem with the assay setup.

It is essential to include appropriate controls, such as a no-enzyme control to determine background signal and a positive control with known active AMPK.

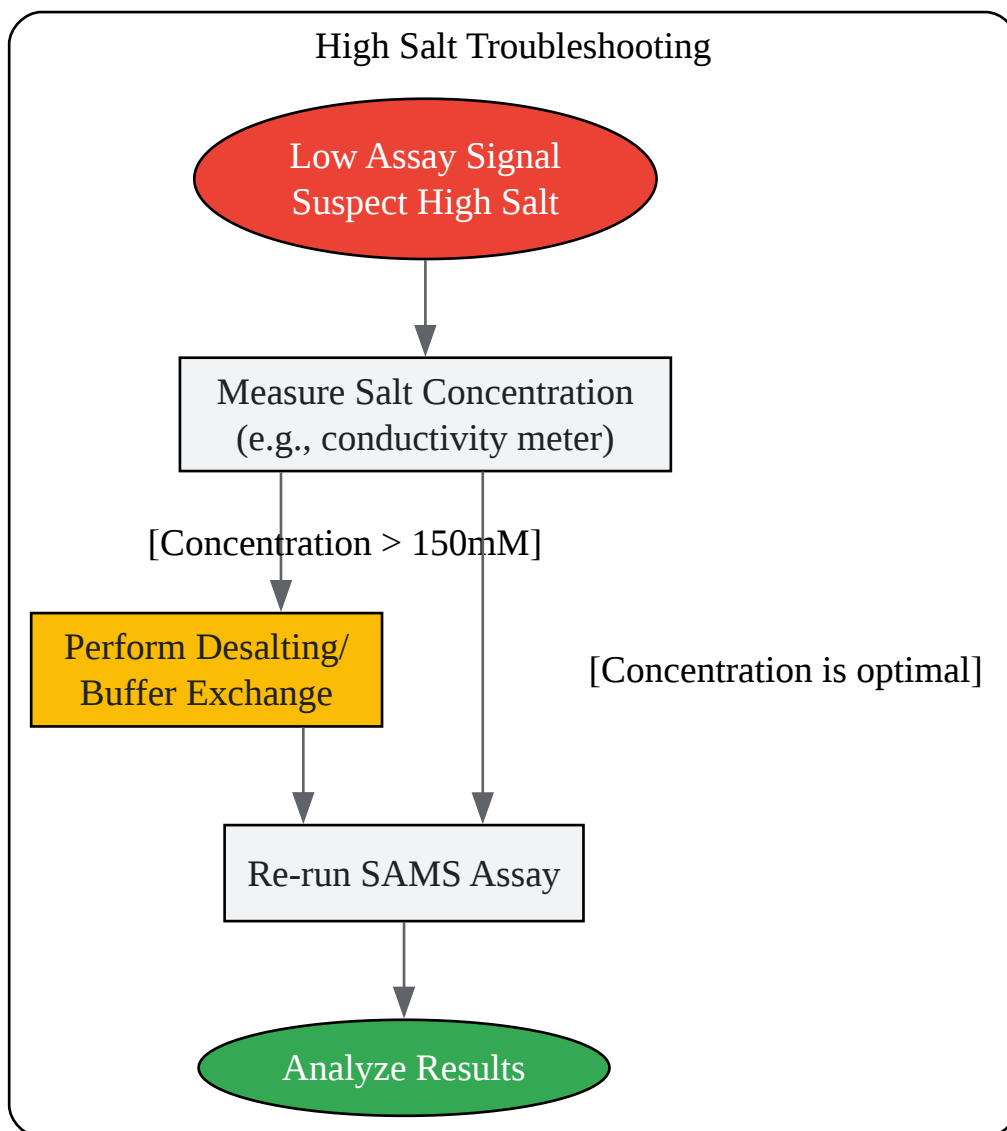
Troubleshooting Inhibitory Contaminants

A common challenge in the **SAMS Peptide** assay is the presence of inhibitory contaminants in the sample. These substances can interfere with the kinase reaction, leading to inaccurate results. This section provides a guide to identifying and mitigating the effects of common inhibitory contaminants.

Problem 1: High Salt Concentration

High salt concentrations in the sample can inhibit AMPK activity, leading to a reduced signal. The ionic strength of the buffer can affect enzyme structure and function.[7][8][9]

Troubleshooting Workflow for High Salt Contamination



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Caption: Workflow for addressing high salt contamination.

Data Summary: Effect of Salt Concentration on Kinase Activity

Salt Concentration	Expected Effect on SAMS Assay	Recommended Action
< 150 mM	Minimal to no inhibition	Proceed with assay
150 mM - 500 mM	Moderate to significant inhibition	Desalting/Buffer exchange recommended
> 500 mM	Severe inhibition	Desalting/Buffer exchange is necessary

Experimental Protocol: Desalting a Protein Sample Using a Spin Column

This protocol is suitable for quickly removing salts and other small molecules from protein samples.

Materials:

- Desalting spin column (e.g., with a 7 kDa molecular weight cutoff)
- Microcentrifuge
- Collection tubes
- Equilibration buffer (your assay buffer without salts)

Procedure:

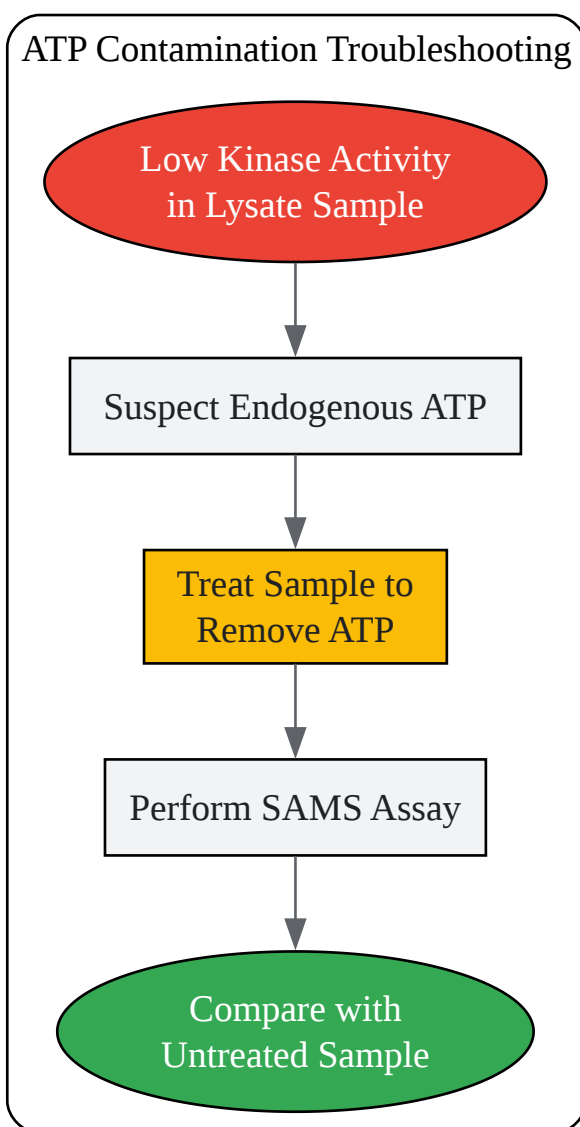
- Column Preparation:
 - Invert the spin column to resuspend the resin.
 - Twist off the bottom closure and loosen the cap.
 - Place the column in a collection tube and centrifuge at 1,500 x g for 1 minute to remove the storage buffer.[\[10\]](#)
- Equilibration:

- Add 400 μ L of equilibration buffer to the column.
- Centrifuge at 1,500 x g for 1 minute. Discard the flow-through.
- Repeat the equilibration step two more times.[\[10\]](#)
- Sample Application:
 - Place the equilibrated column in a new collection tube.
 - Slowly apply your protein sample (30-120 μ L) to the center of the resin bed.[\[10\]](#)
- Elution:
 - Centrifuge at 1,500 x g for 2 minutes to collect the desalted sample in the collection tube.
[\[10\]](#) The desalted protein is now ready for use in the **SAMS Peptide** assay.

Problem 2: ATP Contamination

Endogenous ATP in cell or tissue lysates can compete with the radiolabeled ATP in the assay, leading to a falsely low signal.

Troubleshooting Workflow for ATP Contamination



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Caption: Workflow for addressing ATP contamination.

Data Summary: Effect of Contaminating ATP

Contaminating ATP Level	Expected Effect on SAMS Assay	Recommended Action
Low (<10% of assay ATP)	Minor reduction in signal	May be acceptable depending on desired precision
Moderate (10-50% of assay ATP)	Significant reduction in signal	ATP removal is recommended
High (>50% of assay ATP)	Severe reduction in signal	ATP removal is necessary

Experimental Protocol: ATP Removal from Protein Samples

This protocol utilizes apyrase to hydrolyze contaminating ATP and ADP.

Materials:

- Apyrase (e.g., from potato)
- Incubator or water bath
- Your protein sample

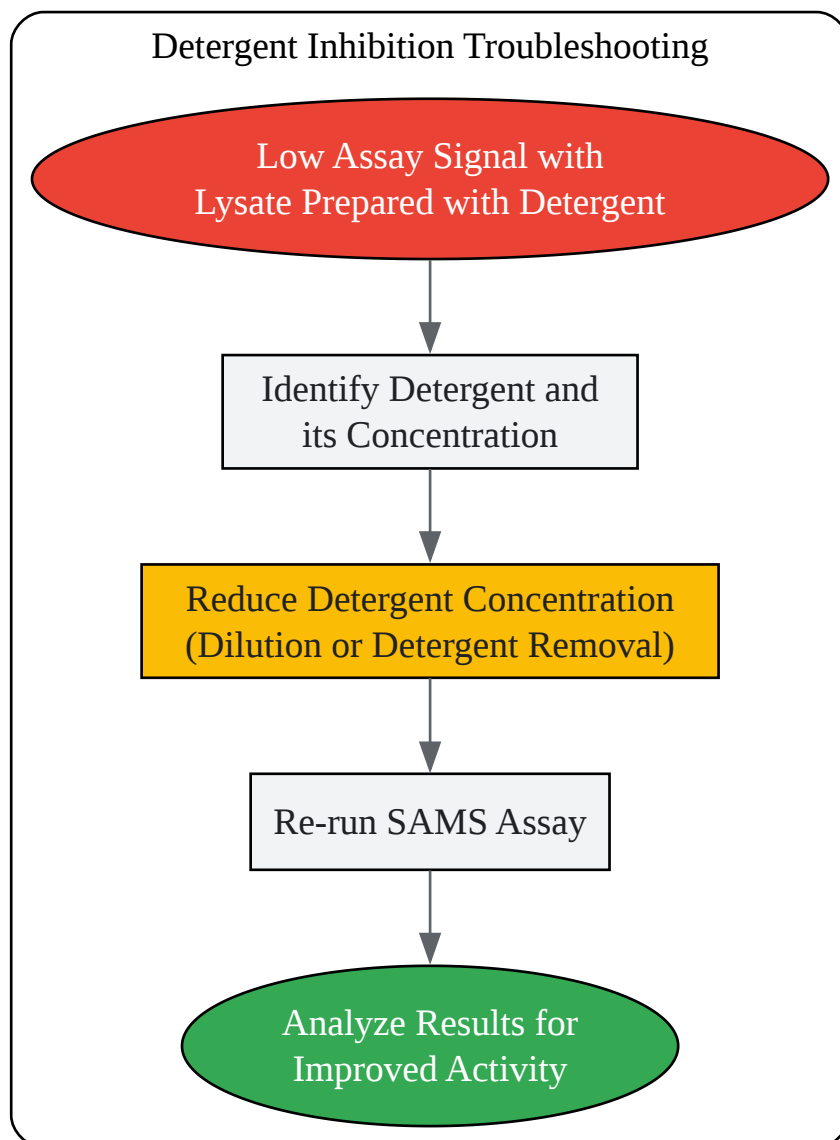
Procedure:

- **Apyrase Addition:** Add apyrase to your protein sample to a final concentration of 10-20 units/mL.
- **Incubation:** Incubate the sample at 30°C for 15-30 minutes.
- **Inactivation (Optional):** If apyrase could interfere with downstream applications, it can be removed using methods appropriate for your sample, such as affinity chromatography if your protein of interest is tagged. For many kinase assays, the dilution of the sample in the final reaction volume is sufficient to minimize apyrase activity.
- **Assay:** Proceed with the **SAMS Peptide** assay using the ATP-depleted sample.

Problem 3: Detergent Inhibition

While detergents are often used in lysis buffers to solubilize proteins, some detergents at certain concentrations can inhibit kinase activity.

Troubleshooting Workflow for Detergent Inhibition



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Caption: Workflow for addressing detergent inhibition.

Data Summary: General Effects of Common Detergents on Kinase Assays

Detergent	Typical Working Concentration in Lysis Buffer	Potential Effect on Kinase Activity	Recommended Action
Triton X-100	0.1 - 1.0%	Generally well-tolerated, but high concentrations can be inhibitory.	Dilute sample or use detergent removal spin columns if inhibition is suspected.
NP-40	0.1 - 1.0%	Similar to Triton X-100.	Dilute sample or use detergent removal spin columns.
SDS	0.1 - 1.0%	Strong denaturing detergent, likely to inhibit most kinases.	Avoid in lysis buffers for kinase assays. If present, must be removed.
CHAPS	0.1 - 1.0%	Zwitterionic detergent, may be better tolerated than ionic detergents.	Test for compatibility with your assay.

Experimental Protocol: Detergent Removal

Detergent removal can be achieved using specialized spin columns containing a resin with high affinity for detergents.

Materials:

- Detergent removal spin column
- Microcentrifuge
- Collection tubes
- Equilibration buffer (your assay buffer)

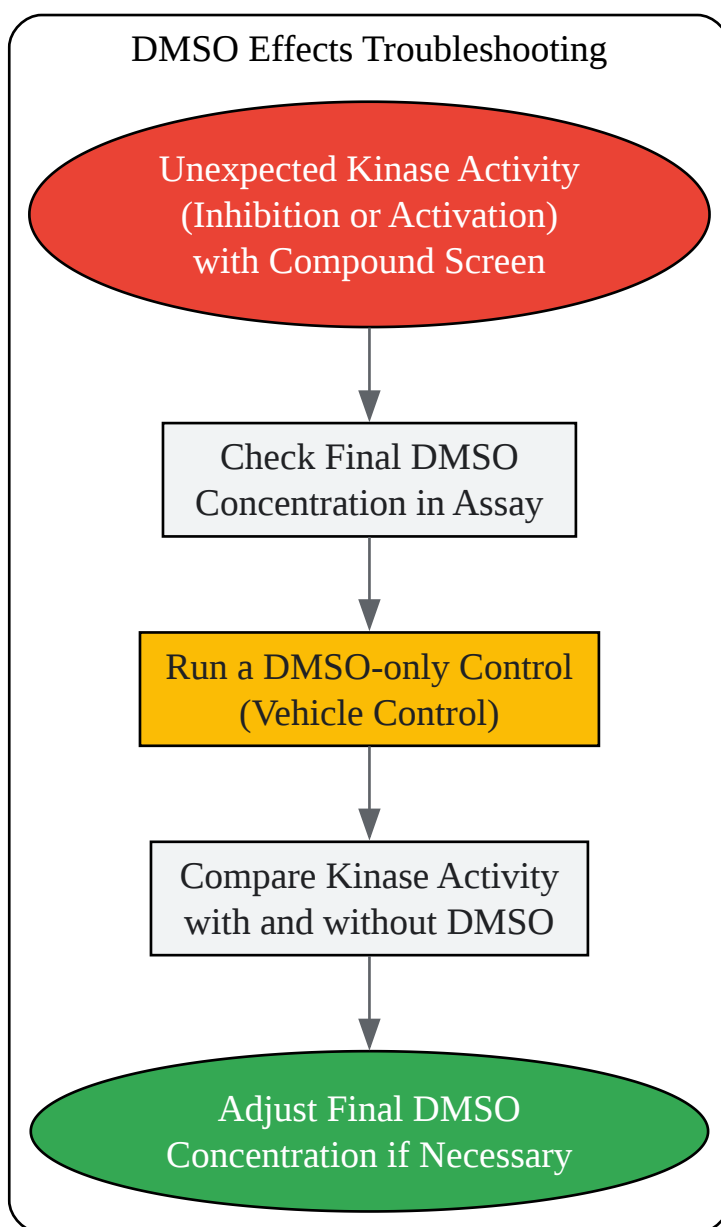
Procedure:

- **Column Preparation:** Follow the manufacturer's instructions for preparing the spin column, which typically involves a centrifugation step to remove the storage buffer.
- **Equilibration:** Equilibrate the column with your assay buffer by adding the buffer and centrifuging, repeating as recommended by the manufacturer.
- **Sample Application:** Apply your sample containing the detergent to the equilibrated column.
- **Elution:** Centrifuge the column to collect the detergent-depleted sample.

Problem 4: DMSO Effects

Dimethyl sulfoxide (DMSO) is a common solvent for test compounds. While generally well-tolerated at low concentrations, higher concentrations of DMSO can affect enzyme activity.[\[11\]](#)
[\[12\]](#)

Troubleshooting Workflow for DMSO Effects



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Caption: Workflow for addressing DMSO-related effects.

Data Summary: General Effects of DMSO on Kinase Assays

Final DMSO Concentration	Expected Effect on SAMS Assay	Recommended Action
< 1%	Generally well-tolerated with minimal effect.	Ideal for most assays.
1 - 5%	May cause slight inhibition or activation depending on the kinase.	Include a vehicle control with the same DMSO concentration.
> 5%	Likely to cause significant inhibition or denaturation.	Avoid if possible. If necessary, extensive controls are required.

Experimental Protocol: Performing a DMSO Vehicle Control

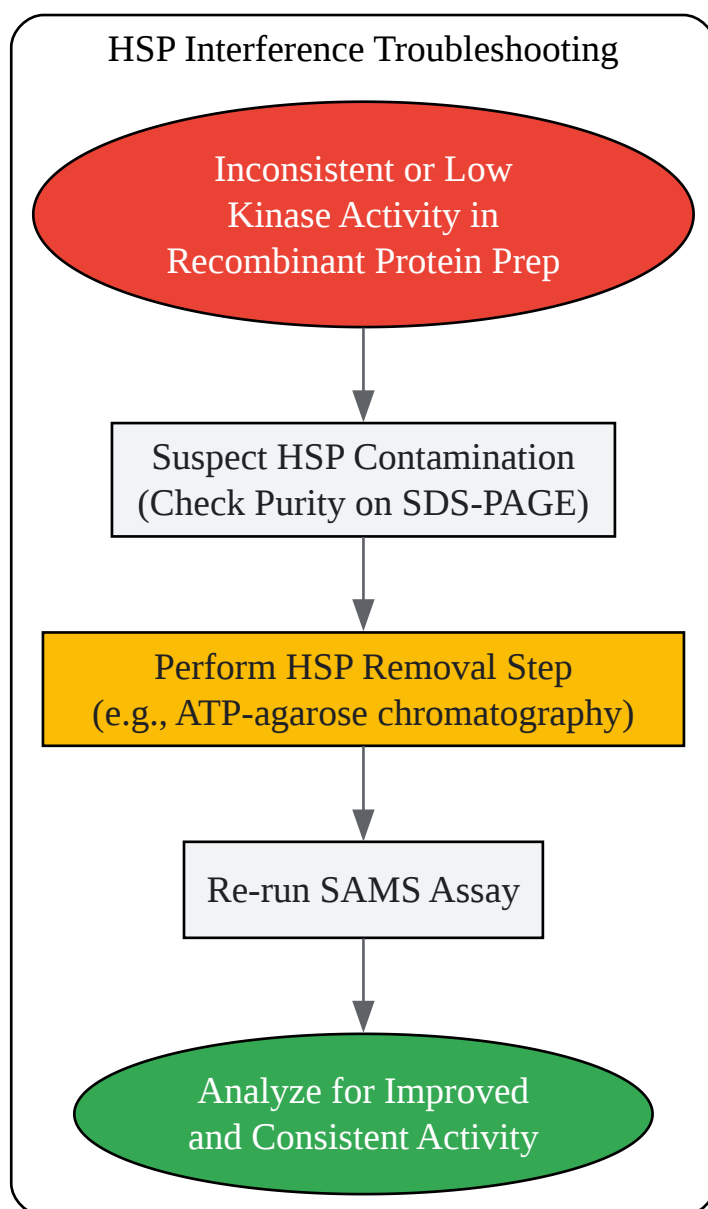
Procedure:

- Prepare a DMSO dilution series: Prepare dilutions of your compound in DMSO. For the vehicle control, use the same volume of DMSO without the compound.
- Assay Setup: Set up your **SAMS Peptide** assay reactions as usual.
- Add Compound/Vehicle: To the test wells, add your compound diluted in DMSO. To the vehicle control wells, add the corresponding volume of DMSO.
- Constant Final DMSO Concentration: Ensure that the final concentration of DMSO is the same across all wells (including the no-compound control).[\[11\]](#)
- Data Analysis: Compare the kinase activity in the presence of the compound to the activity in the vehicle control to determine the true effect of your compound.

Problem 5: Heat Shock Protein (HSP) Interference

Heat shock proteins (HSPs) are molecular chaperones that can bind to kinases and may interfere with their activity or with the assay itself.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Troubleshooting Workflow for HSP Interference



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Caption: Workflow for addressing HSP interference.

Data Summary: Potential Effects of HSP Contamination

HSP Contaminant	Potential Effect on SAMS Assay	Recommended Action
Hsp70/Hsc70	Can bind to unfolded or partially folded kinases, potentially inhibiting their activity.	ATP-agarose chromatography or other specialized removal techniques.
Hsp90	A key chaperone for many kinases; its presence can modulate kinase activity. [13]	ATP-agarose chromatography or specific Hsp90 inhibitors can be used to study its effect.

Experimental Protocol: HSP Removal using ATP-Agarose Chromatography

This method takes advantage of the ATP-binding properties of many HSPs.

Materials:

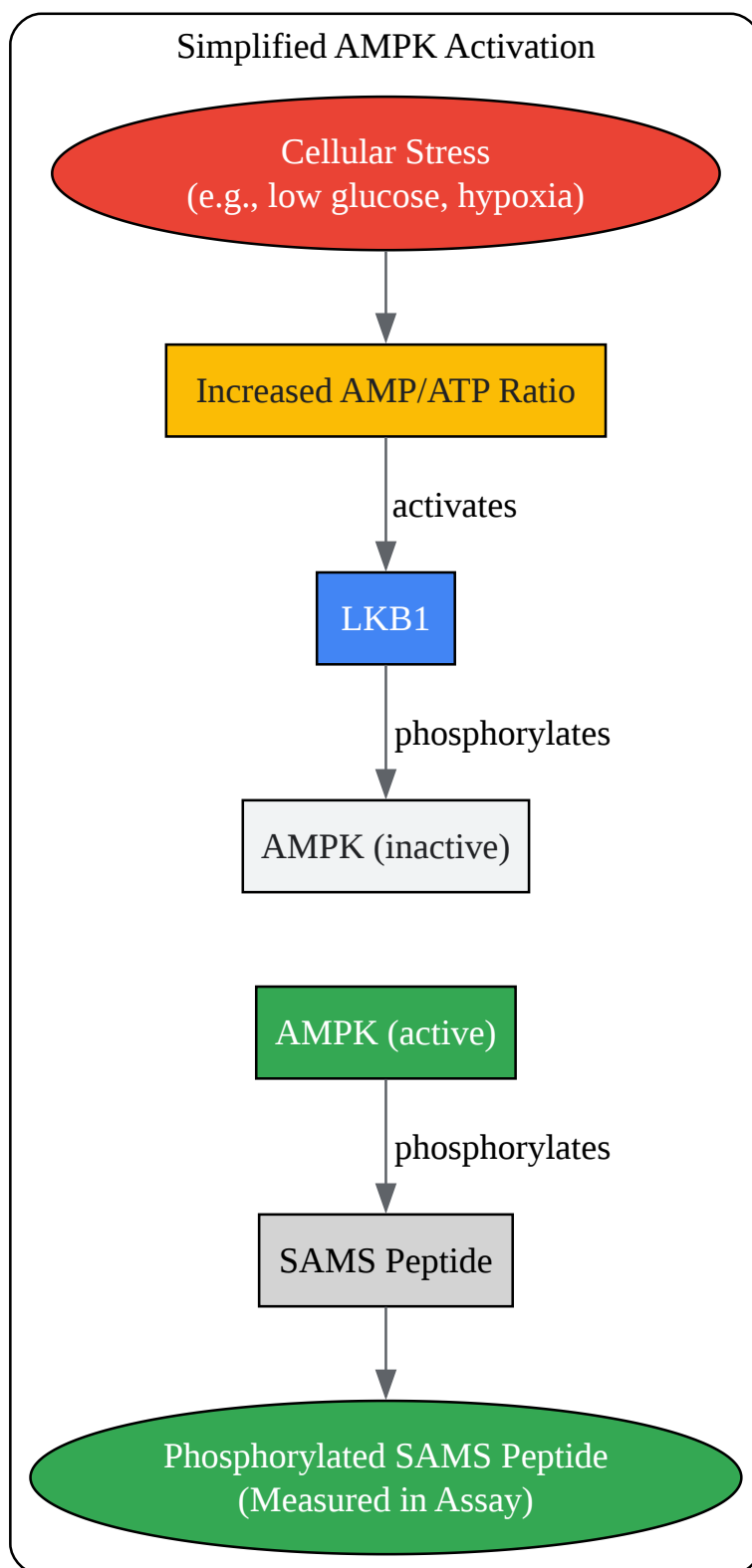
- ATP-agarose resin
- Chromatography column
- Your protein sample containing HSPs
- Wash buffer (e.g., your assay buffer)
- Elution buffer (e.g., wash buffer with high salt or a denaturant, depending on your protein's stability)

Procedure:

- **Column Packing:** Pack a chromatography column with ATP-agarose resin according to the manufacturer's instructions.
- **Equilibration:** Equilibrate the column with several column volumes of wash buffer.
- **Sample Loading:** Load your protein sample onto the column. The HSPs should bind to the ATP-agarose.

- **Collection of Flow-through:** Collect the flow-through, which should contain your protein of interest, now depleted of HSPs.
- **Washing:** Wash the column with additional wash buffer to ensure complete recovery of your protein.
- **Analysis:** Analyze the flow-through for the presence of your protein and the absence of HSPs (e.g., by SDS-PAGE and Western blot) and test its activity in the **SAMS Peptide** assay.

Simplified AMPK Signaling Pathway



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Caption: Simplified AMPK activation and **SAMS peptide** phosphorylation.

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- To cite this document: BenchChem. [dealing with inhibitory contaminants in SAMS Peptide assay]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612538#dealing-with-inhibitory-contaminants-in-sams-peptide-assay]

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